Enhanced Hydrogen Bonding Capacity vs. Unsubstituted Analog
The meta-hydroxymethyl group on 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol introduces an additional hydrogen bond donor, increasing the total H-bond donor count to 2 and the acceptor count to 3, compared to its direct analog (3-Phenyloxetan-3-yl)methanol, which lacks this extra hydroxyl group and thus has only 1 H-bond donor and 2 acceptors [1][2]. This structural difference is quantitatively reflected in the computed hydrogen bonding capacity.
| Evidence Dimension | Hydrogen Bond Donor Count / Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | H-Bond Donors: 2; H-Bond Acceptors: 3 [1] |
| Comparator Or Baseline | (3-Phenyloxetan-3-yl)methanol: H-Bond Donors: 1; H-Bond Acceptors: 2 [2] |
| Quantified Difference | Target has +1 H-Bond Donor and +1 H-Bond Acceptor. |
| Conditions | Computational prediction using Cactvs 3.4.8.18 as reported in PubChem. |
Why This Matters
This difference in hydrogen bonding capacity is a key driver for improving aqueous solubility and modulating target binding affinity, making this scaffold more suitable for projects requiring enhanced polarity.
- [1] PubChem. (2025). 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol. National Center for Biotechnology Information. CID 117779052. View Source
- [2] PubChem. (2025). (3-Phenyloxetan-3-yl)methanol. National Center for Biotechnology Information. CID 2773289. View Source
